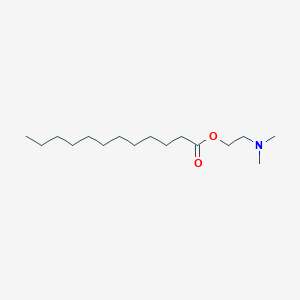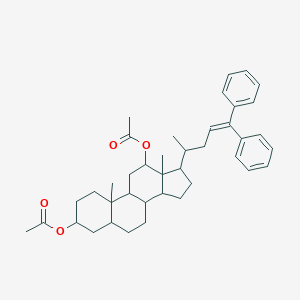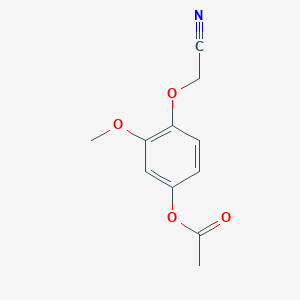![molecular formula C13H23NO4 B016230 4-t-Boc-(5S)-5-[(1S)-メチルプロピル]-モルホリン-3-オン CAS No. 160141-21-9](/img/structure/B16230.png)
4-t-Boc-(5S)-5-[(1S)-メチルプロピル]-モルホリン-3-オン
概要
説明
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is a chemical compound that features a tert-butoxycarbonyl (t-Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The t-Boc group is widely used due to its stability and ease of removal under acidic conditions.
科学的研究の応用
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is used extensively in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceuticals, where the t-Boc group is used to protect amine functionalities during multi-step synthesis.
Industry: In the production of fine chemicals and intermediates for various applications.
作用機序
Target of Action
The primary target of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biology and organic chemistry, playing a significant role in the formation of amino acids and hence proteins .
Mode of Action
The compound acts as a protecting group for amines, specifically as a tert-butoxycarbonyl (t-Boc or Boc) protecting group . The Boc group is introduced to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . This process involves the use of di-tert-butyl dicarbonate as an electrophile . The Boc group is stable and can be removed under acidic conditions, producing a tert-butyl cation .
Biochemical Pathways
The Boc group plays a significant role in the synthesis of peptides . Once a Boc-protected amino acid has been coupled to a support-bound amine, removal of the Boc protecting group allows subsequent coupling reactions to occur . This process enables the formation of peptide bonds, which are crucial in the creation of proteins .
Pharmacokinetics
The Boc group can be efficiently and sustainably removed using near-stoichiometric amounts of hydrogen chloride gas in solvent-free conditions . This process could potentially impact the bioavailability of the resulting peptides.
Result of Action
The result of the action of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is the protection of amines , allowing for transformations of other functional groups . This protection is crucial in synthetic organic chemistry, particularly in the synthesis of peptides . The removal of the Boc group allows subsequent coupling reactions to occur, facilitating the formation of peptide bonds .
Action Environment
The action of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is influenced by environmental factors such as pH and temperature . The Boc group is stable towards most nucleophiles and bases . Its removal is achieved under acidic conditions . Furthermore, the introduction of the Boc group can be performed under either aqueous or anhydrous conditions . These factors can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one interacts with various enzymes, proteins, and other biomolecules. It is used as a protecting group for amino acids in peptide synthesis . The t-Boc protecting group is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . The nature of these interactions is primarily protective, preventing unwanted reactions during peptide synthesis .
Cellular Effects
The cellular effects of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one are largely related to its role in peptide synthesis. By protecting amino groups, it allows for the successful synthesis of peptides without unwanted side reactions
Molecular Mechanism
The molecular mechanism of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one involves the protection of amino groups during peptide synthesis. The t-Boc protecting group is added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base . This prevents unwanted reactions during peptide synthesis. The t-Boc protecting group is removed by exposing the Boc-protected residue on the chain to a strong acid .
Temporal Effects in Laboratory Settings
The temporal effects of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one in laboratory settings are related to its stability and degradation over time. The t-Boc protecting group is stable under certain conditions, allowing for successful peptide synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields.
化学反応の分析
Types of Reactions
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one undergoes several types of chemical reactions, including:
Deprotection: Removal of the t-Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride gas
Substitution: The protected amine can participate in nucleophilic substitution reactions, where the t-Boc group provides steric hindrance and stability.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrogen chloride gas.
Substitution: Various nucleophiles and bases, depending on the desired transformation.
Major Products Formed
Deprotection: The major product is the free amine, along with carbon dioxide and isobutylene as by-products.
Substitution: The products depend on the specific nucleophile used in the reaction.
類似化合物との比較
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Fluorenylmethyloxycarbonyl (Fmoc) Group: Used in peptide synthesis, removed under basic conditions.
Uniqueness
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is unique due to the stability of the t-Boc group and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step syntheses where selective protection and deprotection are crucial .
特性
IUPAC Name |
tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVMIOUSVTTYEW-QVDQXJPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570349 | |
| Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160141-21-9 | |
| Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


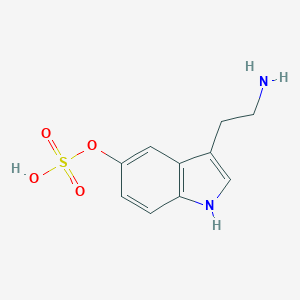
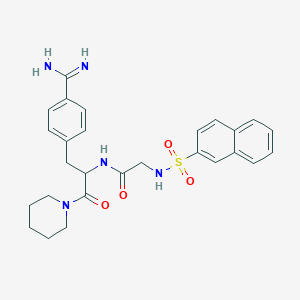
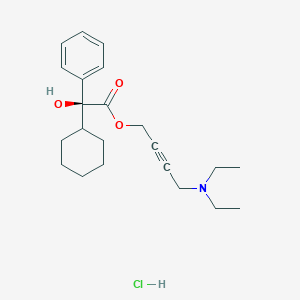

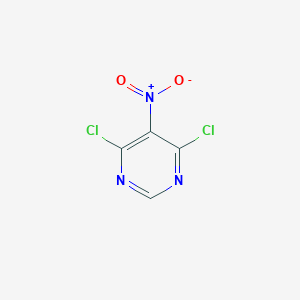

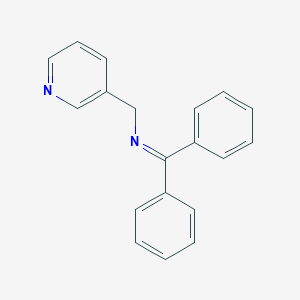
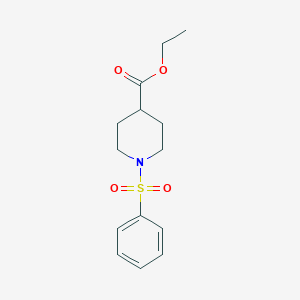
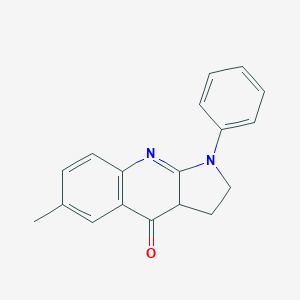
![Methyl 5-Methyl-2-[(1-phenylpyrrolidene)amino]benzoate](/img/structure/B16174.png)
